4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
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Overview
Description
4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid: is a heterocyclic compound with the following chemical formula:
C7H8N2O2
. It contains a pyrazole ring fused to a pyrrolo ring, along with a carboxylic acid functional group. Let’s explore its synthesis, properties, and applications.Preparation Methods
Synthetic Routes: Several synthetic approaches exist for this compound. One common method involves the annulation of the pyrazole ring to the thiazole or thiazine ring, and vice versa . specific details on the synthetic routes for this compound are not widely reported in the literature.
Industrial Production: Unfortunately, information regarding large-scale industrial production methods is scarce. Research laboratories primarily focus on developing new antitumor agents based on thiazines and thiazoles, including compounds like 4-oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid .
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. These reactions may include oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions for these reactions remain elusive. given its carboxylic acid moiety, it could participate in esterification, amidation, or decarboxylation reactions.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and the substituents present on the pyrazole and pyrrolo rings.
Scientific Research Applications
Chemistry: While limited, the compound’s unique structure makes it an interesting target for further chemical investigations
Biology and Medicine: As of now, there are no specific reports on its biological or medicinal applications. its structural features suggest potential interactions with biological targets.
Industry: Industrial applications remain speculative, but compounds with similar fused ring systems have found use in drug development and materials science.
Mechanism of Action
The exact mechanism by which 4-oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid exerts its effects is unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While this compound is not widely studied, its uniqueness lies in the combination of the pyrazole and pyrrolo rings. Similar compounds may include other pyrazole derivatives or fused heterocyclic systems.
Properties
IUPAC Name |
4-oxo-5,6-dihydropyrrolo[1,2-b]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-5-1-2-9-6(5)4(3-8-9)7(11)12/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPUQMUGKAFXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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